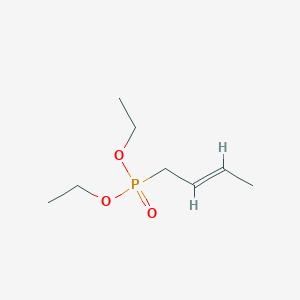

Diethyl trans-crotyl phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-diethoxyphosphorylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWLPYVMUWAOJC-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449217 | |

| Record name | Diethyl trans-crotyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-34-8 | |

| Record name | Diethyl trans-crotyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-butenylphosphonate, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl trans-crotyl phosphonate synthesis from crotyl alcohol

An In-Depth Technical Guide for the Synthesis of Diethyl trans-Crotyl Phosphonate from Crotyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of a modern and efficient method for the synthesis of this compound, a valuable synthetic intermediate, directly from crotyl alcohol. Moving beyond classical, often harsh multi-step procedures, we focus on a one-flask protocol utilizing a Lewis acid catalyst. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines the necessary characterization and safety considerations. The causality behind experimental choices is explained to empower researchers with a deep, functional understanding of the transformation, ensuring both reproducibility and adaptability.

Introduction: The Strategic Importance of Allylic Phosphonates

Allylic phosphonates, such as this compound, are powerful reagents in synthetic organic chemistry. Their primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone C-C bond-forming strategy for the stereoselective synthesis of alkenes.[1] Beyond this, the phosphonate moiety serves as a non-hydrolyzable mimic of phosphate groups, a feature of immense interest in medicinal chemistry and drug development for creating stable analogues of bioactive phosphates and nucleotides.[2]

Traditionally, the synthesis of such compounds involves the Michaelis-Arbuzov reaction, which requires the conversion of the starting alcohol into an alkyl halide—an additional step that complicates the synthetic sequence and often requires harsh reagents.[3] This guide details a more elegant and efficient approach: the direct conversion of an allylic alcohol to the corresponding diethyl phosphonate, mediated by a Lewis acid. This methodology offers significant advantages in terms of atom economy, operational simplicity, and milder reaction conditions.[4]

Mechanistic Rationale: The Role of Lewis Acid Catalysis

The direct conversion of crotyl alcohol to this compound is facilitated by a Lewis acid, such as zinc iodide (ZnI₂). The reaction proceeds through a mechanism that leverages the unique stability of the allylic carbocation.[4]

Key Mechanistic Steps:

-

Activation of the Hydroxyl Group: The Lewis acid (ZnI₂) coordinates to the oxygen atom of the crotyl alcohol's hydroxyl group. This coordination transforms the hydroxyl into a good leaving group.

-

Formation of an Allylic Carbocation: The activated hydroxyl group departs, generating a resonance-stabilized allylic carbocation. This intermediate is key to the reaction's success with allylic systems.

-

Nucleophilic Attack by Diethyl Phosphite: Diethyl phosphite, existing in equilibrium with its tautomeric phosphonate form, acts as the nucleophile.[5] The phosphorus atom attacks the carbocation. In the case of the crotyl system, attack at the γ-position (SN2') is possible, but the formation of the thermodynamically more stable trans-isomer (SN2 product) is generally favored.[4]

-

Deprotonation: A final deprotonation step, often assisted by a mild base or solvent, yields the neutral this compound product and regenerates the catalyst.

This SN1-like pathway explains the high reactivity of allylic and benzylic alcohols under these conditions, as they can form stabilized carbocation intermediates.[4]

Caption: Lewis acid-catalyzed phosphonation mechanism.

Experimental Guide: A Reproducible Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating through clear checkpoints and expected outcomes.

Reagent and Solvent Data

Proper preparation and handling of reagents are critical for success. All reagents should be of high purity, and solvents should be anhydrous where specified.

| Reagent / Solvent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| trans-Crotyl alcohol | C₄H₈O | 72.11 | 0.853 | 121 |

| Diethyl phosphite | C₄H₁₁O₃P | 138.10 | 1.072 | 188 |

| Zinc Iodide (ZnI₂) | I₂Zn | 319.22 | 4.74 | 624 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 40 |

| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | - |

| Magnesium Sulfate (anhyd.) | MgSO₄ | 120.37 | 2.66 | - |

Synthesis Workflow

Caption: General workflow for phosphonate synthesis.

Step-by-Step Procedure

Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are recommended for optimal yield.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add trans-crotyl alcohol (e.g., 5.0 g, 69.3 mmol) and anhydrous zinc iodide (e.g., 2.2 g, 6.9 mmol, 0.1 equiv.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until the zinc iodide is fully dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diethyl phosphite (e.g., 11.5 g, 83.2 mmol, 1.2 equiv.) dropwise over 20 minutes using a dropping funnel. Causality Note: Slow, cooled addition is crucial to manage the initial exotherm and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting crotyl alcohol spot has been consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: Quenching may be exothermic and cause gas evolution. Add the solution slowly.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with 50 mL of saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product will appear as a pale yellow oil. Purify the oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% and increasing to 40% EtOAc).

-

Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.[1][6]

Product Characterization

Confirming the structure and purity of the final product is a non-negotiable step in synthesis. The following analytical data are characteristic of this compound.

| Analysis Type | Expected Results |

| ¹H NMR | δ (ppm): ~5.7-5.5 (m, 2H, -CH=CH-), ~4.1 (q, 4H, -OCH₂CH₃), ~2.6 (dd, 2H, P-CH₂-), ~1.7 (d, 3H, =CH-CH₃), ~1.3 (t, 6H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~130 (d, -CH=), ~125 (d, =CH-), ~62 (d, -OCH₂), ~35 (d, J(P,C) ≈ 140 Hz, P-CH₂-), ~18 (-CH₃), ~16 (d, -OCH₂CH₃). |

| ³¹P NMR | δ (ppm): ~25-27. |

| Refractive Index | n20/D ≈ 1.4400[1] |

Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this procedure.

-

Crotyl Alcohol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

-

Diethyl Phosphite: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[5]

-

Zinc Iodide: Corrosive and hygroscopic. Causes skin irritation and serious eye damage.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations must be conducted in a certified fume hood.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

The direct, Lewis acid-catalyzed conversion of crotyl alcohol to this compound represents a significant process improvement over classical methods.[4] This one-flask protocol is characterized by its operational simplicity, use of milder conditions, and high efficiency, making it an attractive strategy for both academic research and industrial applications. By understanding the underlying mechanistic principles, scientists can confidently apply and adapt this methodology to the synthesis of other valuable phosphonate-containing molecules.

References

-

Organic Chemistry Portal. "Phosphonate synthesis by substitution or phosphonylation". [Link]

-

Organic Syntheses. "diethyl (dichloromethyl)phosphonate". Org. Synth. 2003, 80, 179. [Link]

-

Jacquet, O., et al. (2018). "Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds". Angewandte Chemie International Edition, 57(42), 13991-13995. [Link]

-

Organic Syntheses. "diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate". Org. Synth. 1983, 61, 53. [Link]

-

Wikipedia. "Diethylphosphite". [Link]

- Google Patents. "Method for the combined production of diethyl phosphite and ethyl chloride". WO2004024742A1.

-

Reddy, B. V. S., et al. (2013). "Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites: A Catalytic Metal-Free Phosphorylation of Amines and Alcohols". Organic Letters, 15(23), 6002–6005. [Link]

- Google Patents.

-

Keglevich, G., et al. (2019). "Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols". Molecules, 24(17), 3100. [Link]

-

Wiley Online Library. "Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds". Angewandte Chemie, 130(42), 14193-14197. [Link]

-

Baszczyňski, O., et al. (2022). "Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects". Frontiers in Chemistry, 10, 876328. [Link]

-

ResearchGate. "Treatment of diethyl phosphite with a mixture of alcohol (1 equiv) and amine (1 equiv) in the presence of CuO@Fe3O4 as a catalyst". Scientific Diagram from an article. [Link]

-

Wikipedia. "Michaelis–Arbuzov reaction". [Link]

-

CRO Splendid Lab. "(E)-Diethyl (2-Butenyl)phosphonate". Product Page CSL-65611. [Link]

-

Kaboudin, B., & Kaboudin, B. (2007). "A mild and versatile one-flask synthesis of diethyl benzyl- and allylphosphonates from the corresponding alcohols". Tetrahedron Letters, 48(16), 2869-2871. (Note: While the full text of this specific article was not retrieved, the linked thesis [Link] describes this zinc iodide-mediated methodology in detail).

-

Vinuthana Pharma Tech Pvt Ltd. "Diethyl Phosphite (DEP)". Product Information. [Link]

Sources

- 1. 2-丁烯基膦酸二乙酯,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Research Portal [iro.uiowa.edu]

- 5. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

A Senior Application Scientist's Guide to the Michaelis-Arbuzov Reaction: Synthesis of Diethyl trans-Crotyl Phosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the Michaelis-Arbuzov reaction, focusing on the specific synthesis of diethyl trans-crotyl phosphonate. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocol, addresses potential stereochemical and competitive pathways, and offers a robust, field-tested methodology for synthesis, purification, and characterization.

Introduction: The Enduring Utility of the P-C Bond

The formation of a stable carbon-phosphorus (P-C) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicine, agriculture, and materials science. Among the reactions to forge this bond, the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later expanded upon by Aleksandr Arbuzov, remains one of the most powerful and widely used methods.

The reaction classically involves the conversion of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide. This guide focuses on the synthesis of this compound, an allylic phosphonate. Such compounds are valuable intermediates, particularly as reagents in the Horner-Wadsworth-Emmons olefination to produce substituted dienes, which are key structural motifs in many biologically active molecules.

The Reaction Mechanism: A Tale of Two Sₙ2 Reactions

The Michaelis-Arbuzov reaction proceeds through a well-established two-step Sₙ2 mechanism. Understanding this pathway is critical for optimizing reaction conditions and anticipating potential byproducts.

Step 1: Phosphonium Salt Formation The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite onto the electrophilic carbon of the alkyl halide (trans-crotyl chloride). This concerted Sₙ2 displacement of the chloride ion results in the formation of an intermediate trialkoxyphosphonium salt.

Step 2: Dealkylation The displaced halide anion, in this case, chloride, then acts as the nucleophile in a second Sₙ2 reaction. It attacks one of the electrophilic ethyl carbons of the phosphonium salt, displacing the phosphonate ester. This step is typically the driving force for the reaction, as it results in the formation of a very stable phosphoryl (P=O) double bond and a volatile ethyl chloride byproduct, which can be removed by distillation.

Caption: The sequential Sₙ2 mechanism of the Michaelis-Arbuzov reaction.

A Critical Consideration for Allylic Substrates: The Sₙ2' Pathway

A crucial point of expertise when working with allylic halides like crotyl chloride is the potential for a competitive Sₙ2' reaction. In this pathway, the phosphorus nucleophile attacks the γ-carbon of the allylic system, leading to a double bond shift and the formation of a branched, isomeric phosphonate.

While the reaction of crotyl chloride with triethyl phosphite predominantly yields the linear trans-crotyl phosphonate (Sₙ2 product), the formation of the Sₙ2' isomer is a possibility that must be considered, especially if reaction conditions are altered or if different leaving groups are used. The steric hindrance at the α-carbon and the electronic properties of the system generally favor the direct Sₙ2 attack.

Caption: The competitive Sₙ2' pathway for allylic halides.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Nucleophile |

| trans-Crotyl chloride | C₄H₇Cl | 90.55 | Electrophile |

| This compound | C₈H₁₇O₃P | 192.19 | Product |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas line (Argon or Nitrogen)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology

Caption: A high-level overview of the synthesis and purification workflow.

1. Reaction Setup:

-

Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove residual moisture.

-

Establish an inert atmosphere by flushing the system with dry argon or nitrogen. This is critical as triethyl phosphite can be oxidized by air, and moisture can lead to hydrolysis, forming diethyl phosphite which can complicate the reaction.

-

Charge the flask with triethyl phosphite (e.g., 1.2 equivalents). Using a slight excess of the phosphite helps to ensure the complete consumption of the crotyl chloride and can also serve as the reaction solvent.

2. Reagent Addition:

-

Add trans-crotyl chloride (e.g., 1.0 equivalent) to the dropping funnel.

-

Begin vigorous stirring of the triethyl phosphite and add the trans-crotyl chloride dropwise over 30-45 minutes. The initial Sₙ2 attack is exothermic; a controlled addition prevents a rapid temperature increase.

3. Thermal Reaction:

-

Once the addition is complete, heat the reaction mixture to a gentle reflux (typically in the range of 120-140 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The heat is necessary to drive the second Sₙ2 dealkylation step and to facilitate the removal of the volatile ethyl chloride byproduct (b.p. 12 °C), which shifts the equilibrium towards the product.

-

Monitor the reaction progress by TLC or ³¹P NMR if desired. The disappearance of the starting phosphite signal (around +139 ppm) and the appearance of the product phosphonate signal (around +25 to +30 ppm) indicates reaction completion.

4. Work-up:

-

After the reaction period, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite (b.p. 156 °C) and any other low-boiling components under reduced pressure using a rotary evaporator. This step concentrates the crude this compound.

5. Purification:

-

The most effective method for purifying the product is vacuum distillation. The higher molecular weight phosphonate product has a significantly higher boiling point than the starting materials.

-

Assemble a vacuum distillation apparatus. Transfer the crude oil to the distillation flask.

-

Distill under high vacuum to collect the pure this compound as a colorless oil. The expected boiling point will be in the range of 110-120 °C at ~1 mmHg.

-

Alternatively, for smaller scales or to remove non-volatile impurities, purification can be achieved via flash column chromatography on silica gel using an eluent system like hexanes/ethyl acetate.

Characterization

The purified product should be characterized to confirm its structure and purity.

-

¹H NMR (CDCl₃): Expect signals for the ethoxy groups (triplet and quartet), the methyl group of the crotyl chain (doublet), the vinylic protons (multiplets), and the P-CH₂ protons (a doublet of doublets or more complex multiplet due to coupling with both the phosphorus atom and the adjacent vinylic proton).

-

¹³C NMR (CDCl₃): Signals corresponding to all eight unique carbons should be present, with characteristic splitting for carbons near the phosphorus atom (¹JPC, ²JPC, ³JPC).

-

³¹P NMR (CDCl₃): A single peak in the phosphonate region (typically δ = +25 to +30 ppm) is expected.

-

FT-IR: Look for a strong P=O stretch around 1250 cm⁻¹ and a P-O-C stretch around 1030-1050 cm⁻¹.

Trustworthiness: A Self-Validating System

| Parameter | Troubleshooting & Rationale |

| Low Yield | Potential Cause: Incomplete reaction or loss during workup. Solution: Ensure the reaction is heated for a sufficient duration to drive the dealkylation. Check for leaks in the distillation apparatus. The use of higher-boiling phosphites (e.g., triisopropyl phosphite) may require higher reaction temperatures. |

| Impure Product (by NMR) | Potential Cause: Residual triethyl phosphite or presence of the Sₙ2' isomer. Solution: Ensure complete removal of starting material on the rotary evaporator. If the Sₙ2' isomer is significant, purification by column chromatography may be necessary. Re-evaluate reaction temperature; lower temperatures may increase selectivity for the Sₙ2 product. |

| Reaction Fails to Initiate | Potential Cause: Inactive alkyl halide. Solution: The reactivity of alkyl halides follows the order I > Br > Cl. If using crotyl chloride is ineffective, switching to crotyl bromide may accelerate the reaction, often allowing for lower reaction temperatures. |

Conclusion

The Michaelis-Arbuzov reaction is a robust and reliable method for the synthesis of phosphonates like this compound. By understanding the underlying Sₙ2 mechanism and paying close attention to the specific challenges posed by allylic substrates, researchers can execute this protocol with high efficiency and confidence. The detailed methodology provided herein, from reaction setup to purification and characterization, serves as a comprehensive guide for professionals in the chemical and pharmaceutical sciences to successfully synthesize this valuable chemical intermediate.

References

-

Michaelis–Arbuzov reaction - Wikipedia. [Link]

-

diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). ChemRxiv. [Link]

-

triethyl phosphite - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. UNH Scholars' Repository. [Link]

-

Michaelis-Arbuzov Phosphonate Synthesis - ResearchGate. ResearchGate. [Link]

- Application Notes and Protocols for the Michaelis-Arbuzov Reaction

An In-Depth Technical Guide to Diethyl trans-Crotyl Phosphonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Stereoselective Olefination

Diethyl trans-crotyl phosphonate, also known as diethyl (E)-but-2-en-1-ylphosphonate, is a valuable organophosphorus reagent prized in organic synthesis for its role in creating carbon-carbon double bonds with high stereocontrol. As a key participant in the Horner-Wadsworth-Emmons (HWE) reaction, it provides a reliable pathway to predominantly (E)-alkenes, a structural motif frequently encountered in natural products and pharmacologically active molecules.[1][2] Unlike the related Wittig reagents, the phosphonate-stabilized carbanion generated from this compound offers enhanced nucleophilicity and the significant practical advantage of a water-soluble phosphate byproduct, greatly simplifying product purification.[2] This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, its application in the HWE reaction, and a full spectroscopic characterization.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 682-34-8 | |

| Molecular Formula | C₈H₁₇O₃P | |

| Molecular Weight | 192.19 g/mol | |

| Physical State | Liquid | General Knowledge |

| Density | 1.014 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4400 |

Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction. This reaction forms the crucial carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[3] The causality behind this choice is its reliability and the formation of a volatile byproduct that can be easily removed.

Reaction Mechanism

The reaction proceeds via a two-step Sɴ2 mechanism:

-

Nucleophilic Attack: The phosphorus atom of triethyl phosphite, acting as the nucleophile, attacks the electrophilic carbon of trans-crotyl bromide (1-bromo-2-butene), displacing the bromide ion to form a phosphonium salt intermediate.[4][5]

-

Dealkylation: The displaced bromide ion then attacks one of the ethyl groups on the phosphonium intermediate. This second Sɴ2 reaction results in the formation of the final this compound product and volatile ethyl bromide, which helps drive the reaction to completion.[4][5]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Triethyl phosphite

-

trans-1-Bromo-2-butene (Crotyl bromide)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Flask: Charge the flask with triethyl phosphite (1.0 equivalent).

-

Addition of Halide: Add trans-1-bromo-2-butene (1.0-1.1 equivalents) dropwise to the triethyl phosphite at room temperature with stirring. The reaction is often exothermic, and controlled addition may be necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 120-150 °C).[3] The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct.

-

Work-up: Once the reaction is complete (typically after several hours, when ethyl bromide evolution ceases), cool the mixture to room temperature.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The premier application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (E)-alkenes. The phosphonate-stabilized carbanion is more nucleophilic than a corresponding Wittig ylide, allowing it to react efficiently with a wide range of aldehydes and ketones.[1]

Reaction Mechanism

The HWE reaction mechanism explains the observed high (E)-stereoselectivity.

-

Deprotonation: A strong base (e.g., NaH, n-BuLi) abstracts the acidic proton alpha to the phosphorus atom, forming a resonance-stabilized phosphonate carbanion.[6][7]

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming two diastereomeric tetrahedral intermediates (erythro and threo). This step is typically the rate-limiting step.[7]

-

Oxaphosphetane Formation & Elimination: The intermediates undergo reversible elimination to form a four-membered oxaphosphetane ring. The transition state leading to the (E)-alkene is sterically favored and lower in energy, leading to its formation as the major product upon collapse of the ring.[6] The byproducts are a water-soluble dialkyl phosphate salt and the base cation.

Caption: General workflow of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: HWE Olefination

This protocol provides a generalized procedure for the olefination of an aldehyde, using benzaldehyde as an example.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

Procedure:

-

Setup: Under an inert atmosphere, add anhydrous THF to a three-neck flask equipped with a dropping funnel and a magnetic stirrer.

-

Base Suspension: Carefully add sodium hydride (1.1 equivalents) to the THF.

-

Carbanion Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in THF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in THF dropwise.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, (E)-1-phenyl-1,3-pentadiene, can be purified by flash column chromatography on silica gel.

Spectroscopic Data Analysis

Characterization of this compound is routinely performed using NMR spectroscopy. The expected chemical shifts are based on data from analogous phosphonate structures.[4][8]

-

¹H NMR: The spectrum will be characterized by several key signals. The ethoxy groups on the phosphorus will show a triplet for the methyl protons (~1.3 ppm) and a multiplet (quartet of doublets due to coupling with both protons and phosphorus) for the methylene protons (~4.0-4.2 ppm). The crotyl group will display a doublet for the terminal methyl group (~1.7 ppm), a doublet of doublets for the methylene protons adjacent to the phosphorus (~2.5-2.7 ppm, with coupling to both the vinyl proton and phosphorus), and two multiplets for the vinyl protons (~5.5-5.8 ppm).

-

¹³C NMR: The carbon signals for the ethoxy groups will appear at ~16 ppm (methyl, with P-C coupling) and ~62 ppm (methylene, with P-C coupling). The crotyl moiety will show signals around ~18 ppm (methyl), ~32 ppm (methylene, with strong P-C coupling), and in the vinyl region ~120-135 ppm.

-

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. For alkyl phosphonates of this type, the chemical shift typically appears in the range of +20 to +30 ppm, relative to an external standard of 85% H₃PO₄.[4][8]

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing fumes or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis through the Michaelis-Arbuzov reaction and the practical advantages of its use, such as high stereoselectivity and simplified purification, solidify its place as a valuable tool in the arsenal of synthetic chemists, particularly those in the fields of natural product synthesis and drug development. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful application.

References

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

-

MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3326. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ³¹P NMR Chemical Shift of Diethyl trans-Crotyl Phosphonate

This guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift for diethyl trans-crotyl phosphonate. It is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds and require a deep, practical understanding of their characterization. We will move beyond simple data reporting to explore the causal factors governing the chemical shift, enabling predictive understanding and robust experimental design.

Introduction: The Significance of the Phosphonate Moiety and ³¹P NMR

Phosphonates are a cornerstone in medicinal chemistry and materials science, prized for their role as stable analogues of phosphates and their utility in synthetic organic chemistry.[1] this compound, an unsaturated phosphonate ester, serves as a valuable synthetic intermediate. Its characterization is paramount for ensuring reaction success and purity of subsequent products.

Among analytical techniques, ³¹P NMR spectroscopy stands out as a uniquely powerful tool for studying phosphorus-containing compounds.[2] The phosphorus-31 nucleus possesses favorable properties: a 100% natural abundance and a spin of ½, which results in sharp, easily interpretable NMR signals over a wide chemical shift range.[2][3] This allows for direct, non-destructive insight into the electronic environment of the phosphorus atom.

Theoretical Framework: Factors Governing the ³¹P Chemical Shift

The ³¹P NMR chemical shift (δ) is a sensitive probe of the local electronic and structural environment of the phosphorus nucleus. Chemical shifts are reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄).[2][3] For a phosphonate like this compound, the key influencing factors are:

-

Oxidation State and Coordination: The phosphorus in a phosphonate is in the P(V) oxidation state and is tetracoordinated. This general structure places its chemical shift in a characteristic region of the ³¹P NMR spectrum, broadly between 0 and +40 ppm.

-

Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus atom significantly impacts the shielding of the nucleus. In this compound, the phosphorus is bonded to two ethoxy groups (-OCH₂CH₃), one oxygen atom (P=O), and the crotyl group (-CH₂CH=CHCH₃). The highly electronegative oxygen atoms deshield the phosphorus nucleus, shifting its resonance downfield.

-

Bond Angles (O-P-O and C-P-O): Distortions in the tetrahedral geometry around the phosphorus atom can alter the hybridization of the phosphorus orbitals, thereby influencing the chemical shift.[3]

-

Electronic Effects of the Carbon Substituent: The nature of the carbon group attached to the phosphorus is critical. The trans-crotyl group, being an allylic system, influences the phosphorus nucleus through inductive and potential hyperconjugative effects. The sp² hybridized carbons of the double bond are more electronegative than sp³ carbons, which can lead to a deshielding effect compared to a saturated alkyl chain.

Expected Chemical Shift for this compound

Diethyl phosphonate itself exhibits a ³¹P NMR signal around +7 ppm.[4] The introduction of alkyl groups directly to the phosphorus atom (in place of the P-H proton) typically results in a significant downfield shift. For instance, diethyl ethylphosphonate has a reported chemical shift of approximately +31 ppm.

The trans-crotyl group is an unsaturated alkyl chain. Its electronic influence is expected to be similar to other simple alkyl groups, but with subtle differences arising from the double bond. We can confidently predict the chemical shift for diethyl trans--crotyl phosphonate to be in the +25 to +30 ppm range in a standard deuterated solvent like chloroform (CDCl₃). This prediction is based on the typical shifts observed for similar allylic and alkyl phosphonates. For example, diethyl benzylphosphonate derivatives show signals in the +26 ppm range.[5]

The Influence of Stereochemistry: trans vs. cis

The trans (or E) stereochemistry of the crotyl group is expected to have a minor but potentially measurable effect on the ³¹P chemical shift compared to the corresponding cis (Z) isomer. This difference arises from the through-space steric interactions and the slightly different electronic distribution in the two isomers, which can subtly alter the magnetic environment of the phosphorus nucleus.

The Impact of Solvent Selection

The choice of solvent can perturb the ³¹P chemical shift, primarily through solute-solvent interactions. This is a critical consideration for ensuring data consistency and accuracy.

-

Aprotic Solvents: In non-polar aprotic solvents (e.g., CDCl₃, C₆D₆, THF-d₈), the chemical shift is primarily influenced by the dielectric constant of the medium.[6][7][8] Generally, minor variations are expected among these solvents.

-

Protic Solvents: Protic solvents (e.g., D₂O, CD₃OD) can engage in hydrogen bonding with the phosphoryl oxygen (P=O) of the phosphonate. This interaction can draw electron density away from the phosphorus atom, leading to a noticeable downfield shift of the ³¹P signal.[6][7][8]

The following table summarizes the expected trend in chemical shifts:

| Solvent Type | Example | Dominant Interaction | Expected ³¹P Shift Trend |

| Aprotic, Non-Polar | C₆D₆ | van der Waals | Baseline |

| Aprotic, Polar | CDCl₃, Acetone-d₆ | Dipole-Dipole | Minor deviation from baseline |

| Protic | CD₃OD, D₂O | Hydrogen Bonding | Significant downfield shift |

Experimental Protocol for ³¹P NMR Acquisition

To validate the predicted chemical shift and characterize this compound, the following experimental workflow is recommended. This protocol is designed to produce high-quality, reproducible data.

Sample Preparation

-

Analyte: Weigh approximately 10-30 mg of purified this compound.

-

Solvent: Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to a clean, dry NMR tube.

-

Standard: While 85% H₃PO₄ is the ultimate reference, it is used as an external standard. For routine work, referencing to the known solvent signal or a stable internal standard can be done, but the final reported value should be calibrated against H₃PO₄ at δ = 0 ppm.

-

Mixing: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following diagram outlines the logical workflow for setting up the NMR experiment.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. spectrabase.com [spectrabase.com]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 31P [nmr.chem.ucsb.edu]

- 8. eu-opensci.org [eu-opensci.org]

The Stereochemical Landscape of Diethyl trans-Crotyl Phosphonate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of diethyl trans-crotyl phosphonate, a versatile reagent in organic synthesis with significant potential in drug development. We will delve into the fundamental principles governing its stereochemical behavior, from its synthesis to its participation in key carbon-carbon bond-forming reactions. This document will serve as a comprehensive resource for researchers and scientists, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies. By understanding and controlling the stereochemistry of this compound and its derivatives, drug development professionals can unlock new avenues for the synthesis of complex, stereochemically defined molecules with enhanced therapeutic potential.

Introduction: The Significance of Stereochemistry in Phosphonate Chemistry

Phosphonates are a critical class of organophosphorus compounds widely utilized in medicinal chemistry due to their structural analogy to phosphates and carboxylates. This mimicry allows them to act as effective enzyme inhibitors, haptens for catalytic antibody production, and therapeutic agents in their own right.[1][2] The biological activity of phosphonate-containing molecules is often intrinsically linked to their three-dimensional arrangement, making stereochemistry a paramount consideration in their design and synthesis. This compound, with its reactive allylic system, presents a valuable building block for the introduction of a four-carbon unit with defined geometry. The "trans" configuration of the double bond provides a degree of stereochemical pre-determination, which can be exploited in subsequent transformations to control the formation of new stereocenters. This guide will illuminate the principles and practicalities of harnessing the stereochemical potential of this important reagent.

Synthesis and Stereochemical Integrity of this compound

The most common and direct route to this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an appropriate alkyl halide. In this case, trans-crotyl bromide or chloride is the preferred starting material to ensure the desired trans-geometry of the resulting phosphonate.

The Michaelis-Arbuzov Reaction: A Reliable Path to trans-Geometry

The Michaelis-Arbuzov reaction proceeds through an SN2 mechanism, which, while not directly impacting the geometry of the double bond, is crucial for the formation of the carbon-phosphorus bond. The stereochemical integrity of the trans-double bond is generally maintained throughout the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

trans-Crotyl bromide

-

Triethyl phosphite

-

Anhydrous toluene

-

Nitrogen atmosphere apparatus

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite.

-

Slowly add trans-crotyl bromide to the triethyl phosphite at room temperature with stirring. An exothermic reaction is expected.

-

After the initial reaction subsides, heat the mixture to reflux in an oil bath for 3-4 hours to ensure complete reaction. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.

-

After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation to yield a colorless oil.

Characterization:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (triplet and quartet) and the crotyl moiety. The coupling constant between the vinylic protons will confirm the trans configuration (typically in the range of 15-18 Hz).

-

³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum will confirm the formation of the phosphonate.[3]

Stereoselective Reactions of this compound

The true synthetic utility of this compound lies in its ability to participate in stereoselective carbon-carbon bond-forming reactions. The pre-existing trans-double bond significantly influences the stereochemical outcome of these reactions, particularly in additions to carbonyl compounds and imines.

The Horner-Wadsworth-Emmons (HWE) Reaction: Controlling Olefin Geometry

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity.[4][5] In the case of this compound, deprotonation at the α-carbon generates a phosphonate-stabilized carbanion that can react with aldehydes and ketones. While the classical HWE reaction with stabilized phosphonates typically yields (E)-alkenes, the situation with γ-substituted allylphosphonates is more nuanced. The stereochemistry of the newly formed double bond is influenced by the reaction conditions and the nature of the substituents.

The reaction proceeds through the formation of an oxaphosphetane intermediate. The relative stability of the diastereomeric intermediates and the kinetics of their formation and decomposition determine the final E/Z ratio of the product. Generally, the use of non-chelating cations (e.g., Na+, K+) and aprotic solvents favors the formation of the thermodynamically more stable (E)-alkene.

Diagram: Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Diastereoselective Addition to Chiral Aldehydes and Imines

When the phosphonate carbanion derived from this compound adds to a chiral aldehyde or imine, two new stereocenters can be generated. The inherent chirality of the electrophile can direct the approach of the nucleophile, leading to a diastereoselective outcome. The Felkin-Anh model is often used to predict the major diastereomer formed in such reactions.

The model predicts that the nucleophile will attack the carbonyl carbon from the least hindered face, anti-periplanar to the largest substituent on the adjacent stereocenter. The trans-geometry of the crotyl unit can further influence the transition state, potentially enhancing the diastereoselectivity.

Diagram: Felkin-Anh Model for Nucleophilic Addition

Caption: Felkin-Anh model for nucleophilic addition.

Stereochemical Analysis of Reaction Products

Determining the stereochemical outcome of reactions involving this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

NMR Spectroscopy

-

¹H NMR: The coupling constants between vicinal protons on a newly formed double bond can distinguish between (E) and (Z) isomers. For diastereomeric products, the chemical shifts and coupling patterns of protons adjacent to the new stereocenters will differ. The use of chiral shift reagents can also help to resolve the signals of enantiomers.

-

³¹P NMR: In cases where a new stereocenter is created at the phosphorus atom (e.g., through the use of a chiral auxiliary), ³¹P NMR can be used to distinguish between diastereomers. The chemical shifts of the phosphorus nucleus will be different for each diastereomer.[3] The formation of diastereomeric adducts can sometimes be observed directly in the ³¹P NMR spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, it is possible to achieve baseline separation of stereoisomers, allowing for the accurate determination of enantiomeric excess (ee) or diastereomeric ratio (dr).

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral column (e.g., Daicel Chiralpak series).

Procedure:

-

Dissolve a small sample of the purified product in a suitable solvent (e.g., hexane/isopropanol mixture).

-

Inject the sample onto the chiral HPLC column.

-

Elute with an appropriate mobile phase (the composition of which will need to be optimized for the specific compound).

-

Monitor the elution profile with the UV detector.

-

The retention times of the different stereoisomers will vary. The peak areas can be used to calculate the enantiomeric excess or diastereomeric ratio.

Applications in Drug Development

The ability to stereoselectively synthesize molecules using this compound has significant implications for drug development. The resulting homoallylic alcohols and amines are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals. For example, controlling the stereochemistry of these building blocks is essential for the synthesis of polyketide natural products, many of which exhibit potent biological activities.

Conclusion

This compound is a powerful reagent for the stereoselective synthesis of complex organic molecules. Its pre-defined trans-double bond geometry provides a valuable handle for controlling the stereochemical outcome of subsequent reactions. By understanding the principles of stereocontrol in reactions such as the Horner-Wadsworth-Emmons olefination and nucleophilic additions to chiral electrophiles, and by employing rigorous analytical techniques, researchers can effectively utilize this reagent to construct stereochemically defined building blocks for drug discovery and development. This guide has provided a framework for understanding and applying the stereochemistry of this compound, empowering scientists to design and execute more efficient and selective synthetic strategies.

References

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

- Kafarski, P., & Lejczak, B. (2001). Biological activity of phosphonic acids. In Aminophosphonic and Aminophosphinic Acids (pp. 407-442). John Wiley & Sons, Ltd.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

- Muchapt, G., & Ameduri, B. (2010). Vinylidene fluoride telomers: a wide range of original fluorinated synthons. Chemical Reviews, 110(11), 6618-6650.

- Kalek, M., Ziadi, A., & Stawinski, J. (2008). A new, efficient method for the synthesis of P-chiral H-phosphinates. Organic Letters, 10(20), 4637-4640.

- Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939.

- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.

- Bodzioch, A., & Pietrusiewicz, K. M. (2009). Asymmetric synthesis of P-chiral organophosphorus compounds. Chemical Society Reviews, 38(4), 1151-1181.

- Wiemer, A. J., & Wiemer, D. F. (2011). Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. The Journal of Organic Chemistry, 76(8), 2712-2717.

- Han, L. B., & Tanaka, M. (1999). Palladium-catalyzed phosphonylation of aryl and vinyl triflates. The Journal of Organic Chemistry, 64(6), 1771-1774.

Sources

Stability and Storage of Diethyl trans-Crotyl Phosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl trans-crotyl phosphonate is a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to produce (E,E)-dienes. As with many organophosphorus compounds, its stability is a critical factor for ensuring reaction reproducibility, purity of products, and safety in the laboratory. This in-depth technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation pathways, recommended storage conditions, and analytical methodologies for assessing its purity and degradation. By understanding the chemical liabilities of this reagent, researchers can implement effective handling and storage strategies to maintain its integrity over time.

Introduction: The Chemical Profile of this compound

This compound, also known as diethyl (E)-but-2-en-1-ylphosphonate, is an organophosphorus compound featuring a phosphonate ester functional group and a trans-allylic carbon-carbon double bond. Its utility in synthesis is significant, but its chemical structure also presents inherent stability challenges. The key structural features influencing its stability are the phosphorus(V) center, the ethyl ester linkages, and the reactive crotyl group.

This guide will delve into the critical aspects of the compound's stability, providing both theoretical understanding and practical, field-proven insights to ensure its effective use in research and development.

Key Degradation Pathways

The degradation of this compound can proceed through several mechanisms, primarily hydrolysis, thermal decomposition, and potentially isomerization and oxidation of the crotyl group. Understanding these pathways is fundamental to preventing degradation.

Hydrolysis: The Primary Concern

Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[1] The hydrolysis of this compound proceeds in a stepwise manner, with the initial loss of one ethyl group to form the monoester, followed by the loss of the second ethyl group to yield trans-crotylphosphonic acid.

Mechanism of Hydrolysis:

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic phosphorus center, leading to the cleavage of the P-O ester bond. Basic hydrolysis of phosphonate esters is generally faster than acidic hydrolysis.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom.[2]

Logical Framework for Hydrolysis

Caption: Stepwise hydrolysis of this compound.

Thermal Decomposition

Elevated temperatures can induce the degradation of this compound. Organophosphorus esters, particularly those with ethyl groups, are known to undergo elimination reactions at higher temperatures.[3][4][5] The likely thermal degradation pathway involves a Cope-type elimination, yielding ethylene and the corresponding phosphonic acid.

This decomposition is generally initiated at temperatures exceeding the recommended storage conditions and can be accelerated by the presence of impurities.

Thermal Decomposition Pathway

Caption: Primary thermal degradation pathway.

Isomerization of the Crotyl Group

The trans (or E) configuration of the crotyl group is generally more stable. However, under certain conditions, such as exposure to light or the presence of radical initiators or certain catalysts, isomerization to the cis (or Z) isomer is possible.[6][7][8][9][10] The presence of the cis isomer can affect the stereoselectivity of subsequent reactions.

Oxidative Degradation

The allylic double bond in the crotyl group is susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air (autoxidation).[11][12] This can lead to the formation of epoxides, aldehydes, or other oxidation products, which will compromise the purity and reactivity of the phosphonate.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal decomposition and hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the allylic double bond and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can promote isomerization and other degradation pathways. |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | These substances can catalyze degradation reactions such as hydrolysis and oxidation. |

Table 1: Recommended Storage Conditions for this compound

Handling Procedures:

-

Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

-

Use clean, dry syringes and needles for transferring the liquid.

-

After use, ensure the container is tightly sealed and the headspace is purged with an inert gas before returning to refrigerated storage.

Stability Testing and Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for sensitive applications. A combination of analytical techniques should be employed for a comprehensive purity profile.

Analytical Methods for Purity and Degradation Monitoring

| Analytical Technique | Information Provided |

| ³¹P NMR Spectroscopy | Provides a quantitative measure of the parent compound and any phosphorus-containing impurities or degradation products. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. |

| ¹H and ¹³C NMR Spectroscopy | Confirms the structure of the compound and can be used to detect the presence of isomers (cis/trans) and organic impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile impurities and degradation products.[13] |

| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the compound and quantify non-volatile degradation products.[14] |

| Karl Fischer Titration | Determines the water content, which is a critical parameter for preventing hydrolysis. |

Table 2: Analytical Techniques for Stability Assessment

Experimental Protocol: Accelerated Stability Study

To predict the long-term stability of this compound, an accelerated stability study can be performed.[15][16][17] This involves storing the compound at elevated temperatures and monitoring its degradation over time.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot the this compound into several vials under an inert atmosphere.

-

Storage Conditions: Place the vials in controlled temperature chambers (e.g., 25°C/60% RH, 40°C/75% RH) and a control sample at the recommended storage temperature (2-8°C).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples at each time point using the analytical methods described in Table 2 to quantify the remaining parent compound and identify any degradation products.

-

Data Evaluation: Use the data to determine the degradation kinetics and estimate the shelf-life of the compound under the recommended storage conditions.

Workflow for an Accelerated Stability Study

Caption: A typical workflow for conducting an accelerated stability study.

Conclusion and Best Practices

The stability of this compound is paramount for its successful application in synthesis. The primary degradation pathways are hydrolysis and thermal decomposition, with potential for isomerization and oxidation. By adhering to stringent storage and handling protocols, the integrity of this valuable reagent can be maintained.

Key Takeaways for Researchers:

-

Store Cold and Dry: Refrigeration and protection from moisture are the most critical factors in preserving the compound.

-

Inert Atmosphere is Essential: To prevent oxidative degradation and hydrolysis from atmospheric moisture, always store and handle under an inert gas.

-

Monitor Purity Regularly: For critical applications, periodic purity checks using ³¹P NMR are highly recommended.

-

Be Aware of Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.

By implementing these best practices, researchers can ensure the reliability of their results and the longevity of their this compound stocks.

References

- The Microbial Degradation of Natural and Anthropogenic Phosphon

- Accelerated Storage Stability test of Potassium salt of Active phosphorus. (n.d.). Isha Agro.

- The Microbial Degradation of Natural and Anthropogenic Phosphon

- The Hydrolysis of Phosphinates and Phosphon

- Oxidation of the N-containing phosphonate antiscalants NTMP and DTPMP in reverse osmosis concentrates: Reaction kinetics and degradation rate. (n.d.).

- Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. (2022). PMC.

- The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021).

- Natural Degradation of Phosphonates. (n.d.). ROPUR | Toray Membrane Europe.

- The Microbial Degradation of Natural and Anthropogenic Phosphon

- Diethyl 2-butenylphosphonate, predominantly trans 95%. (n.d.). Sigma-Aldrich.

- Thermal Degradation of Organophosphorus Flame Retardants. (2022). PMC.

- Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphon

- Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed.

- Toxicity of Organophosphorus Flame Retardants: Implications in Environmental Persistence. (2024).

- Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2023). US EPA.

- Reaction of phosphonated acetals. Acid-catalysed hydrolysis of dialkyl 2,2-dialkoxyethylphosphonates. (1976). Journal of the Chemical Society, Perkin Transactions 2.

- Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.

- Investigation of long-range transport and chemical fate of organophosphate esters (OPEs) in the marine environment. (n.d.). ediss.sub.hamburg.

- Thermal oxidative degradation studies of phosph

- A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice. (n.d.). MDPI.

- Direct Conversion of Benzylic and Allylic Alcohols to Diethyl Phosphonates. (n.d.). Organic Syntheses Procedure.

- Purity Assessment of Diethyl 7-bromoheptylphosphonate: A Comparative Guide to HPLC and Altern

- Q1A(R2) Guideline. (n.d.). ICH.

- Thermal Degradation of Organophosphorus Flame Retardants. (2022).

- Real-time and acceler

- Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. (2013).

- analytical methods. (n.d.).

- Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphon

- diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses Procedure.

- Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. (2022). Semantic Scholar.

- The Hydrolysis of Phosphinates and Phosphon

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)

- Diethyl hydrogen phosphite. (n.d.). PubChem.

- Generation of thiyl radicals in a spatiotemporal controlled manner by light: Applied for the cis to trans isomerization of unsaturated fatty acids/phospholipids. (2023). PubMed Central.

- Kinetics of cis-trans isomerization and reductive elimination in dihydridobis(trimethylphosphine)platinum(II). (n.d.).

- Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. (2021).

- Cis–trans isomerization of dimethyl 2,3-dibromofumar

- Cis–trans isomerization of dimethyl 2,3-dibromofumar

- Cis–trans isomerization of dimethyl 2,3-dibromofumar

Sources

- 1. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Generation of thiyl radicals in a spatiotemporal controlled manner by light: Applied for the cis to trans isomerization of unsaturated fatty acids/phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journaljpri.com [journaljpri.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. epa.gov [epa.gov]

- 16. extranet.who.int [extranet.who.int]

- 17. researchgate.net [researchgate.net]

Introduction: Understanding Diethyl trans-Crotyl Phosphonate

An In-Depth Technical Guide to the Safe Handling of Diethyl trans-Crotyl Phosphonate

This compound (CAS No. 682-34-8) is an organophosphorus compound utilized in synthetic organic chemistry.[1][2] Its structure, featuring a reactive phosphonate functional group and an olefinic component, makes it a valuable reactant for various carbon-carbon bond-forming reactions, including the Pauson-Khand reaction and the synthesis of retinoid building blocks.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the safety data for this compound, grounded in established regulatory classifications and field-proven laboratory practices.

Chemical Identification and Physicochemical Properties

Correct identification is the foundational step in chemical safety. The properties of a substance dictate its behavior under various conditions and inform the necessary handling and storage protocols.

Synonyms: Diethyl 2-butenylphosphonate, Diethyl but-2-en-1-ylphosphonate[1][3] Molecular Formula: C₈H₁₇O₃P[3] Molecular Weight: 192.19 g/mol [3]

The following table summarizes key physicochemical data, which is critical for assessing its potential for environmental dispersion and for designing appropriate experimental and storage conditions.

| Property | Value | Source |

| CAS Number | 682-34-8 | [1] |

| MDL Number | MFCD05865177 | [1] |

| Physical State | Liquid | [1] |

| Density | 1.014 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4400 | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

| Recommended Storage | Sealed in dry, 2-8°C | [3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties. Understanding these classifications is not merely a regulatory formality; it is the basis for risk assessment and the selection of appropriate personal protective equipment (PPE).

| GHS Classification | Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation, Category 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Irritation, Category 2 | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure, Category 3 (Respiratory system) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| Source:[1][2][4] |

The GHS07 pictogram and "Warning" signal word immediately communicate that while the substance is not acutely fatal, it can cause significant irritation and discomfort upon exposure.[1][3] The causality behind this is the chemical's ability to interact with and disrupt the epithelial tissues of the skin, eyes, and respiratory tract.

Safe Handling and Exposure Control Protocol

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment. The following workflow is designed to minimize exposure risk during routine laboratory use.

Experimental Workflow for Safe Handling

Caption: Standard Laboratory Handling Workflow.

Step-by-Step Methodology

-

Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood.[5][6] This is the primary barrier to prevent inhalation of vapors, which may cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[1]

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[5] Always inspect gloves for tears or punctures before use. Contaminated clothing should be removed and washed before reuse.[7]

-

Respiratory Protection: Under normal fume hood use, respiratory protection is not required. However, if exposure limits are exceeded or in the event of a large spill outside of containment, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]

-

-

Hygiene Measures: Avoid all personal contact.[8] Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[6]

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][10] The recommended storage temperature is between 2-8°C to ensure chemical stability.[3]

Emergency Procedures: First Aid and Spill Response

Preparedness is key to mitigating the consequences of accidental exposure or release. All personnel must be familiar with the location of emergency equipment (safety showers, eyewash stations) and these procedures.

Emergency Response Flowchart

Caption: First Aid Response Logic by Exposure Route.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][7] If the individual feels unwell, seek medical attention.[6]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[5][6] If skin irritation develops or persists, get medical advice.[7] Contaminated clothing must be removed and laundered before reuse.[7]

-

If in Eyes: This is a critical exposure route. Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[6][7][9] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[5][6] Seek immediate medical attention.[9]

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[6][9]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing vapors.[5] Remove all sources of ignition.[11]

-

Containment and Cleaning: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or universal binder).[7][11] Collect the residue and place it in a suitable, labeled container for disposal.[5]

-

Environmental Precautions: Prevent the spillage from entering drains or waterways.[7]

Fire-Fighting Measures

-